molecular formula C10H12O B1635407 2,3,4-Trimethylbenzaldehyde CAS No. 70679-68-4

2,3,4-Trimethylbenzaldehyde

Cat. No.: B1635407
CAS No.: 70679-68-4
M. Wt: 148.2 g/mol
InChI Key: RPZOPDOUASNMNP-UHFFFAOYSA-N
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Description

2,3,4-Trimethylbenzaldehyde is a natural product found in Molopospermum peloponnesiacum, Cenolophium denudatum, and Carum carvi with data available.

Scientific Research Applications

Synthesis Methods

2,3,4-Trimethylbenzaldehyde is a compound synthesized through various chemical reactions. A method for synthesizing 2,4,6-Trimethylbenzaldehyde, a closely related compound, involves a process starting from mesitylene, involving bromination, Grignard reaction, and oxidation (Yang Lirong, 2007). Another synthesis method for related compounds, like 2,3,6-Trimethylbenzyl Alcohol, utilizes the Cannizzaro reaction of 2,3,6-trimethylbenzaldehyde (Tadashi Kawai, Yasuo Yamazaki, & Shuei Yuhashi, 1974).

Chemical Analysis and Properties

In chemical research, determining the properties and behavior of compounds like this compound is crucial. The dipole moments of excited singlet and triplet states of 2,4,5‐trimethylbenzaldehyde in a durene host crystal were studied, providing insights into the molecular structure and behavior under specific conditions (S. Sheng & D. M. Hanson, 1974). Analytical methods such as HPLC (High-Performance Liquid Chromatography) have been developed for the analysis of 2,4,6-Trimethylbenzaldehyde, demonstrating the compound's relevance in chemical analysis (Duan Xiu-hong, 2012).

Photophysical Studies

Photophysical properties of related trimethylbenzaldehydes have been extensively studied. The vibrational structure of the phosphorescence spectrum of 2, 4, 5-trimethylbenzaldehyde was found to be temperature-dependent, a property significant in the study of molecular behavior under different physical conditions (E. Migirdicyan, 1972).

Catalysis and Chemical Reactions

The compound and its derivatives play a role in catalysis and other chemical reactions. For example, chiral (salen)TiCl2 complexes were used to induce the asymmetric addition of trimethylsilyl cyanide to aldehydes, showcasing the utility of trimethylbenzaldehydes in catalytic processes (Y. Belokon’, et al., 1999).

Material Science and Optics

In material science, compounds like 3,4,5-trimethoxybenzaldehyde have been grown as single crystals for optical applications. Their properties such as X-ray diffraction patterns, FTIR and FT-Raman spectra, and optical characteristics were analyzed (R. Jebin, et al., 2019).

Properties

IUPAC Name

2,3,4-trimethylbenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O/c1-7-4-5-10(6-11)9(3)8(7)2/h4-6H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPZOPDOUASNMNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)C=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30372909
Record name 2,3,4-trimethylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30372909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70679-68-4, 34341-28-1
Record name 2,3,4-trimethylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30372909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,4-trimethylbenzaldehyde
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a stirred solution of SnCl4 (39 g, 0.15 mol) in 50 mL of dichloromethane was added dropwise at -5° C. a solution of 15 g (0.13 mol) of dichloromethylmethylether. This solution was stirred at -5° C. for one hour before adding dropwise over 10 min a solution of 12 g (0.1 mol) of 1,2,3-trimethylbenzene. The mixture was stirred at 0° C. for 15 min before warming to room temperature where it was stirred an additional 1.5 hrs. After quenching onto 100 g of ice the organic layer was separated, washed with water, saturated aqueous sodium bicarbonate and water before drying over Na2SO4, filtering and evaporating to dryness in vacuo. The product was purified by distillation in vacuo. B.p. 120°-122° C. (11 mm). Lit. b.p. 121.5 (11 mm) Yield: 9.2 g (70%).
Name
SnCl4
Quantity
39 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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